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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbonitrile

Cat. No.: B076354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
1-phenylcyclobutanecarbonitrile (CAS No: 14377-68-5, Molecular Formula: C11H11N). The
information presented herein is intended to support identification, characterization, and quality
control efforts in research and development. This document details mass spectrometry (MS)
data and expected infrared (IR) absorption frequencies. As of the time of this writing, detailed
experimental Nuclear Magnetic Resonance (NMR) data is not readily available in publicly
accessible databases.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for 1-
phenylcyclobutanecarbonitrile.

Mass Spectrometry (MS)

Mass spectrometry of 1-phenylcyclobutanecarbonitrile indicates a molecular weight of
157.21 g/mol .[1] The primary fragmentation patterns observed under electron ionization (EI)
are summarized below.
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m/z (Mass-to-Charge Ratio) Assignment/Interpretation Source

157 Molecular lon [M]* PubChem[1]

129 [M - C2H4]* (Loss of ethylene) PubChem[1]
[M - HCN]* (Loss of hydrogen

130 ) PubChem[1]
cyanide)

Note: The data presented is based on information available in the PubChem database and may
be derived from experimental or predicted spectra.

Infrared (IR) Spectroscopy

Detailed experimental IR spectra with peak-by-peak analysis for 1-
phenylcyclobutanecarbonitrile are not readily available in tabulated form in the public
domain. However, based on the known functional groups present in the molecule (a nitrile, a
phenyl group, and a cyclobutane ring), the expected characteristic infrared absorption
frequencies are listed below.

Frequency Range (cm™1) Vibration Expected Intensity

~2240 C=N stretch Medium

3100 - 3000 Aromatic C-H stretch Medium to Weak
Aliphatic C-H stretch )

3000 - 2850 Medium to Strong
(cyclobutane)

1600 - 1585, 1500 - 1400 Aromatic C=C ring stretch Medium to Weak

Aromatic C-H out-of-plane
~750 and ~700 ) Strong
bend (monosubstituted)

Note: These are expected absorption ranges for the functional groups present. The exact peak
positions and intensities can vary based on the molecular environment and the sample
preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/84400
https://pubchem.ncbi.nlm.nih.gov/compound/84400
https://pubchem.ncbi.nlm.nih.gov/compound/84400
https://www.benchchem.com/product/b076354?utm_src=pdf-body
https://www.benchchem.com/product/b076354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A thorough search of publicly available spectroscopic databases did not yield detailed
experimental *H NMR or 13C NMR data for 1-phenylcyclobutanecarbonitrile, including
chemical shifts (6) and coupling constants (J). For unambiguous structure confirmation and
detailed analysis, it is recommended that researchers acquire this data experimentally.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 1-
phenylcyclobutanecarbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, acetone-de).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution for referencing the chemical shifts (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be
employed, with adjustments made as necessary to achieve optimal signal-to-noise ratios and
resolution.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of neat 1-
phenylcyclobutanecarbonitrile directly onto the ATR crystal. Ensure good contact between
the sample and the crystal surface.

o Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile
solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr)
and allow the solvent to evaporate, leaving a thin film of the compound.

o Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the
spectrum over the standard mid-IR range (typically 4000-400 cm~1). A background spectrum
should be run prior to the sample analysis.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1-phenylcyclobutanecarbonitrile into
the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS)
for separation from any impurities.

« lonization: Utilize electron ionization (EI) to induce fragmentation of the molecule.

o Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z)
range to detect the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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1-Phenylcyclobutanecarbonitrile

'
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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